Sulfalene

説明

Historical Context of Sulfonamide Antibiotics in Medicinal Chemistry Research

The advent of sulfonamide antibiotics marked a pivotal moment in medicinal chemistry and the treatment of infectious diseases. The history of sulfonamides traces back to the discovery of Prontosil in 1932 by Gerhard Domagk, who found that this azo dye possessed antibacterial effects ethz.chtballiance.org. Prontosil was later determined to be a prodrug that is metabolized in vivo to the active compound, sulfanilamide (B372717) ethz.chtballiance.org. Sulfanilamide, a structural analogue of para-aminobenzoic acid (PABA), became the foundational molecule for the development of a vast array of sulfonamide derivatives tballiance.orgni.ac.rs.

The mechanism of action of sulfonamides involves competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria and some other microorganisms like the malaria parasite Plasmodium falciparum tballiance.orgni.ac.rsnih.gov. Folic acid is crucial for nucleotide synthesis, and by blocking its production, sulfonamides inhibit microbial growth and reproduction, exerting a bacteriostatic effect ni.ac.rs.

The success of sulfanilamide spurred extensive research and synthesis of thousands of derivatives, leading to a wide range of sulfonamide drugs with varying pharmacokinetic properties and spectra of activity karger.com. These early sulfonamides were particularly significant before the widespread availability of penicillin and other antibiotics, playing a crucial role in treating various bacterial infections ethz.ch.

Evolution of Research Perspectives on Sulfalene

Following its discovery in 1960, research on this compound initially focused on its properties as a long-acting sulfonamide antibacterial. Its prolonged elimination half-life (60-65 hours) meant it could be administered less frequently compared to earlier, shorter-acting sulfonamides wikipedia.org. This characteristic made it a subject of interest for conditions requiring sustained antimicrobial levels.

Over time, research perspectives on this compound evolved, particularly as antibiotic resistance became a significant challenge. While initially used for bacterial infections like chronic bronchitis and urinary tract infections, its application shifted, and it became notable for its use in the treatment of malaria, often in combination with antifolate drugs like pyrimethamine (B1678524) wikipedia.orgtballiance.orgnih.gov. This combination targets two different enzymes in the folate synthesis pathway of the malaria parasite, aiming for synergistic effects and potentially overcoming resistance to single agents nih.gov.

The focus of research expanded to understanding the mechanisms of resistance to this compound and its combinations, particularly in Plasmodium falciparum. Studies have investigated the genetic mutations in the dihydropteroate synthase (dhps) gene of the parasite that confer resistance to sulfonamides like this compound nih.govresearchgate.net. Research has also explored factors influencing treatment response, including host genetic factors like acetylator phenotype, although studies have suggested that acetylator phenotype may not distinctly influence the therapeutic response to this compound or its combination with pyrimethamine in malaria treatment researchgate.net.

Current Research Significance of this compound in Antimicrobial Studies

Although the clinical use of this compound has become limited globally, with it being marketed in only a few countries as of 2014 wikipedia.orgwikipedia.org, it retains significance in academic research, particularly within the scope of antimicrobial studies and the development of new antimalarial agents.

Current research involving this compound often centers on understanding drug resistance mechanisms and exploring new therapeutic strategies. It serves as a reference compound in studies investigating the efficacy of new compounds against resistant strains of Plasmodium falciparum nih.govmdpi.com. Research continues to explore the structural requirements for activity in sulfonamides and the impact of structural modifications on their antimicrobial and antimalarial properties nih.govmdpi.comscispace.com.

Furthermore, this compound's role in combination therapies, particularly for malaria, continues to be relevant in the context of overcoming or delaying the development of resistance. Studies may use this compound as a comparator or as a component in evaluating novel drug combinations. The ongoing challenge of drug-resistant malaria underscores the importance of understanding the mechanisms of action and resistance of existing antimalarial agents like this compound to inform the design of future therapies nih.govresearchgate.net. Research into the molecular interactions of sulfonamides with their target enzymes, such as DHPS, remains an active area, contributing to the rational design of new inhibitors nih.govmdpi.com.

Data Table:

While detailed quantitative data tables specifically focused on this compound's antimicrobial activity against a wide range of pathogens in isolation were not extensively found in the search results within the defined constraints, the provided information highlights its role in studies related to Plasmodium falciparum. Research findings often discuss the efficacy of this compound in combination therapies and the impact of resistance mutations.

| Compound | Target Enzyme (in Folate Synthesis Pathway) | Mechanism of Action |

| This compound | Dihydropteroate Synthase (DHPS) | Competitive inhibition with PABA |

| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Inhibition of folate reduction |

Structure

2D Structure

3D Structure

特性

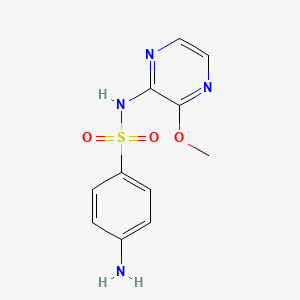

IUPAC Name |

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZBTAEDBELFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046179 | |

| Record name | Sulfalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L | |

| Record name | SID50086577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152-47-6 | |

| Record name | Sulfalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfalene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169.5 °C | |

| Record name | Sulfametopyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametopyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action of Sulfalene

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) by Sulfalene

This compound exerts its primary effect by targeting and inhibiting the enzyme dihydropteroate synthase (DHPS) patsnap.compatsnap.comdrugbank.com. DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway patsnap.comontosight.ai. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate, a key precursor to folic acid patsnap.comwikipedia.orgnih.gov.

Competitive Antagonism with Para-Aminobenzoic Acid (PABA) Binding

This compound acts as a competitive inhibitor of DHPS patsnap.comdrugbank.comnih.govijpsjournal.com. Its chemical structure closely resembles that of PABA, the natural substrate for DHPS patsnap.compatsnap.comscbt.com. By mimicking PABA, this compound competes for binding to the enzyme's active site patsnap.compatsnap.comijpsjournal.comscbt.com. When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the enzymatic reaction necessary for folic acid production patsnap.compatsnap.comijpsjournal.compatsnap.com. This competitive inhibition is a hallmark of sulfonamide action patsnap.comnih.govijpsjournal.comwikipedia.org.

Structural Mimicry in Enzyme Active Site Interactions

The ability of this compound to competitively inhibit DHPS stems from its structural similarity to PABA patsnap.compatsnap.comscbt.com. The sulfonamide group of this compound mimics the carboxyl group of PABA, allowing it to bind to the PABA-binding subsite within the DHPS active site scbt.comacs.org. While a sulfonamide structure in complex with DHPS has yet to be definitively visualized, studies suggest these molecules bind to the PABA subsite acs.org. Mutations that confer sulfonamide resistance in DHPS often map to this PABA binding site, further supporting the model of competitive binding and structural mimicry acs.org.

Disruption of Bacterial Folic Acid Synthesis Pathway

By inhibiting DHPS, this compound effectively disrupts the bacterial folic acid synthesis pathway at an early stage patsnap.commims.comijpsjournal.com. Bacteria, unlike humans, must synthesize folic acid de novo patsnap.compatsnap.comontosight.ai. This multi-step pathway involves several enzymes, with DHPS catalyzing a critical step in the formation of dihydropteroate wikipedia.orgnih.gov. The blockade of this step by this compound leads to a depletion of downstream folate intermediates patsnap.comnih.gov.

Consequences on Nucleic Acid and Protein Synthesis in Target Organisms

Folic acid, in its active form tetrahydrofolate (THF), is a crucial cofactor in the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids necessary for protein synthesis patsnap.compatsnap.comlumenlearning.com. By limiting the production of folic acid, this compound starves the bacteria of the necessary precursors for DNA, RNA, and protein synthesis patsnap.comijpsjournal.compatsnap.com. This impaired synthesis of essential macromolecules inhibits bacterial growth and replication, ultimately leading to a bacteriostatic effect patsnap.comijpsjournal.compatsnap.comwikipedia.org. While primarily bacteriostatic, bactericidal effects may be observed under conditions of low thymine (B56734) concentration mims.com.

Synergistic Antifolate Mechanisms with Dihydrofolate Reductase Inhibitors

The efficacy of sulfonamides like this compound can be significantly enhanced when used in combination with inhibitors of dihydrofolate reductase (DHFR) patsnap.comnih.govoup.com. DHFR is another key enzyme in the folate synthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate mims.comdrugbank.com.

Dual Inhibition of Folic Acid Pathway by this compound and Pyrimethamine (B1678524)

Combining a sulfonamide (inhibiting DHPS) with a DHFR inhibitor, such as pyrimethamine, results in a synergistic effect patsnap.comnih.govoup.comnih.govsci-hub.se. This combination blocks two sequential steps in the folic acid synthesis pathway, effectively creating a more complete shutdown of folate production than either drug alone patsnap.comnih.govoup.comnih.gov. This compound inhibits the incorporation of PABA into dihydropteroic acid, while pyrimethamine inhibits the reduction of dihydrofolate to tetrahydrofolate mims.commims.comdrugbank.com. This dual inhibition significantly depletes the pool of available tetrahydrofolate, further impairing nucleic acid and protein synthesis and enhancing the antimicrobial effect patsnap.comnih.govnih.gov. Studies have demonstrated the potentiation of this compound action against drug-resistant strains of Plasmodium berghei when combined with pyrimethamine scite.ai. The synergistic combination of sulfonamides and DHFR inhibitors is a well-established strategy in antimicrobial therapy patsnap.comnih.govoup.com.

Molecular Basis of Enhanced Efficacy in Combination Therapies

The efficacy of this compound is often enhanced when used in combination with inhibitors of dihydrofolate reductase (DHFR), such as trimethoprim (B1683648) or pyrimethamine ontosight.airesearchgate.netsci-hub.se. This enhanced efficacy is attributed to a synergistic effect resulting from the sequential blockade of the folate synthesis pathway in bacteria and parasites ontosight.aimlsu.ac.in.

The folate synthesis pathway involves a series of enzymatic steps. This compound inhibits the first unique step in this pathway, catalyzed by DHPS, preventing the formation of dihydropteroic acid patsnap.comnih.govontosight.ai. Dihydropteroic acid is then converted to dihydrofolate (DHF), which is subsequently reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR) mlsu.ac.in. THF is the active form of folate and is essential for one-carbon transfer reactions required for the synthesis of purines, thymidine, and certain amino acids patsnap.com.

When this compound is combined with a DHFR inhibitor, two sequential steps in the folate synthesis pathway are blocked ontosight.aimlsu.ac.in. This compound inhibits the synthesis of DHF precursors, while the DHFR inhibitor prevents the conversion of the limited DHF that might still be produced into the essential THF ontosight.aimlsu.ac.in. This dual blockade creates a metabolic bottleneck, severely depleting the levels of THF within the microorganism ontosight.aimlsu.ac.in.

The molecular basis of this synergy lies in the fact that inhibiting two consecutive enzymes in the same metabolic pathway is often much more effective than inhibiting either enzyme alone. The partial inhibition of DHPS by this compound reduces the amount of substrate available for DHFR. Simultaneously, the inhibition of DHFR prevents the utilization of the remaining substrate, leading to a more profound disruption of folate metabolism and a greater inhibitory effect on growth and replication than the sum of the individual drug effects sci-hub.se.

Furthermore, the combination therapy can be effective against strains that have developed resistance to one of the drugs scite.ai. For example, resistance to sulfonamides often involves mutations in DHPS, while resistance to DHFR inhibitors involves mutations in DHFR patsnap.comnih.govnih.govresearchgate.net. In a combination therapy, even if the microorganism has reduced susceptibility to this compound due to an altered DHPS, the DHFR inhibitor can still block the pathway. Conversely, if there is resistance to the DHFR inhibitor, this compound can still reduce the production of DHF. However, the most significant synergy is observed when both enzymes are effectively inhibited, overwhelming the organism's ability to synthesize sufficient folate for survival scite.ai.

Studies on the combination of this compound and pyrimethamine against Plasmodium falciparum, the malaria parasite, have demonstrated this synergy researchgate.netsci-hub.sescite.ai. While P. falciparum can utilize exogenous folate under certain conditions, the combination therapy targeting both DHPS and DHFR in the parasite's folate synthesis pathway proves highly effective, even against drug-resistant strains researchgate.netscite.ai. The molecular details of this synergy in Plasmodium may also involve pyrimethamine affecting targets in addition to DHFR, further enhancing the disruption of folate metabolism scite.ai.

Mechanisms of Antimicrobial Resistance to Sulfalene

Genetic and Molecular Basis of Dihydropteroate (B1496061) Synthase (DHPS) Alterations

Resistance to Sulfalene and other sulfonamides is frequently mediated by alterations in the chromosomal gene encoding DHPS, known as folP. rupahealth.comasm.orgmcmaster.ca These genetic changes lead to structural modifications in the DHPS enzyme, reducing its affinity for sulfonamide drugs while ideally maintaining its ability to bind the natural substrate, PABA. rupahealth.combiorxiv.org

Point Mutations and Structural Modifications in DHPS Enzymes

Point mutations within the folP gene are a primary mechanism conferring sulfonamide resistance. These mutations result in amino acid substitutions in the DHPS enzyme, particularly in the region lining the PABA/sulfonamide binding site. rupahealth.combiorxiv.orgmdpi.com These substitutions alter the enzyme's active site, leading to a decreased binding affinity for sulfonamides. rupahealth.com Studies have identified specific amino acid changes in DHPS from resistant bacterial strains and other microorganisms that confer resistance. For example, mutations at positions analogous to Thr-53 and Pro-55 in Mycobacterium leprae DHPS have been linked to resistance. oup.com In Staphylococcus aureus, mutations such as F17L, S18L, and T51M directly contribute to sulfonamide resistance by selectively disfavoring the binding of sulfonamides. frontiersin.org These structural modifications increase the Michaelis constant (KM) for sulfonamides relative to PABA, effectively discriminating against the drug. rupahealth.combiorxiv.org

Research findings on DHPS mutations and their impact on sulfonamide resistance demonstrate the specific amino acid changes and their associated effects on drug susceptibility.

| Organism | DHPS Mutation(s) | Effect on Sulfonamide Binding Affinity | Effect on PABA Binding Affinity | Reference |

| Staphylococcus aureus | F17L, S18L, T51M | Decreased | Maintained or slightly altered | frontiersin.org |

| Mycobacterium leprae | Thr-53, Pro-55 | Decreased | Not specified | oup.com |

| Plasmodium falciparum | Various | Significantly decreased (up to 3 orders of magnitude for sulfadoxine) | Minor effect | pnas.orgnih.gov |

Compensatory Mutations and Enzyme Performance in Resistant Strains

While primary resistance mutations in DHPS can reduce sulfonamide binding, they may also sometimes negatively impact the enzyme's catalytic efficiency with its natural substrate, PABA, leading to a trade-off between resistance and enzyme performance. researchgate.netfrontiersin.org To counteract this, resistant bacteria can acquire compensatory mutations. researchgate.netfrontiersin.org These secondary mutations, often located elsewhere in the folP gene or in other genes, can help restore the catalytic efficiency of the mutated DHPS enzyme, allowing resistant strains to maintain adequate folate synthesis for growth and survival even with a less efficient primary enzyme. researchgate.netfrontiersin.org In S. aureus, compensatory mutations like E208K and a KE257 duplication have been observed alongside primary resistance mutations. frontiersin.org These secondary mutations can further increase sulfonamide resistance while restoring trimethoprim (B1683648) susceptibility closer to wild-type levels. frontiersin.org

Acquisition of Alternative Folate Synthesis Pathways

Although less common than target modification, bacteria can develop resistance by acquiring alternative metabolic pathways for folate synthesis or uptake. patsnap.comdroracle.ai This allows them to bypass the metabolic step inhibited by this compound. While specific alternative pathways directly conferring resistance to this compound are not as extensively documented as DHPS mutations or sul genes, the principle involves acquiring enzymes or transporters that can produce or import folate or its precursors through routes not targeted by sulfonamides. droracle.ai This mechanism ensures the bacteria can still synthesize essential nucleic acids and proteins despite the presence of the drug. patsnap.comdroracle.ai

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a major contributor to the spread of sulfonamide resistance. rupahealth.comresearchgate.netfrontiersin.org Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry genes conferring resistance. rupahealth.comresearchgate.netfrontiersin.orgnih.gov

Role of sul1 and sul2 Genes in Sulfonamide Resistance

The most prevalent plasmid-borne sulfonamide resistance genes are sul1 and sul2. rupahealth.comresearchgate.netfrontiersin.orgnih.gov These genes encode alternative DHPS enzymes (Sul1 and Sul2) that are structurally distinct from the native chromosomal DHPS. rupahealth.comresearchgate.net The Sul enzymes have a significantly reduced affinity for sulfonamides compared to the native bacterial DHPS, while retaining sufficient activity with PABA to support bacterial growth. biorxiv.orgrupahealth.comresearchgate.net This intrinsic insensitivity to sulfonamides is a key feature of resistance mediated by sul genes. biorxiv.orgrupahealth.com

Studies have shown high prevalence rates of sul1 and sul2 in sulfonamide-resistant bacterial isolates from various sources, including clinical settings, livestock, and the environment. frontiersin.orgnih.govplos.org The sul1 gene is often found as part of class 1 integrons, facilitating its dissemination among different bacterial species. researchgate.netnih.gov sul2 is frequently associated with strA and strB genes, which confer streptomycin (B1217042) resistance. nih.gov The co-occurrence of sul1 and sul2 is also common. plos.org

Data on the prevalence of sul1 and sul2 genes in resistant isolates highlight their significance in the dissemination of sulfonamide resistance.

| Source of Isolates | Organism (Example) | Prevalence of sul1 | Prevalence of sul2 | Reference |

| Penaeus vannamei and pork samples | Escherichia coli | High (e.g., 90.0% in P. vannamei isolates) | High (e.g., 88.6% in pork isolates) | frontiersin.org |

| Urinary tract infections in Iran | Proteus mirabilis | 51.7% | 56.7% | |

| Manure-fertilized soils in China | Various bacteria | High (often 100% in resistant isolates from manure) | High (often 100% in resistant isolates from manure) | plos.org |

The Sul enzymes encoded by sul1 and sul2 possess structural modifications, particularly in the PABA-interaction region, that enable them to discriminate against sulfonamides while retaining PABA binding. rupahealth.com A critical Phe-Gly sequence in the active site of Sul enzymes is necessary for broad resistance. biorxiv.orgrupahealth.com Mutation of this phenylalanine residue to glycine (B1666218) in Sul1 and Sul2 has been shown to restore in vitro binding of sulfamethoxazole (B1682508) without compromising DHPS activity, indicating its specific role in sulfa resistance. biorxiv.org

Efflux Pump Systems in Bacterial Antimicrobial Resistance Relevant to Sulfonamides

Efflux pumps are transmembrane proteins that actively transport various compounds, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and mediating resistance. nih.govacs.orgmdpi.commjima.orgfrontiersin.org While efflux pumps are a broad mechanism of multidrug resistance, some have been implicated in contributing to sulfonamide resistance. nih.govacs.orgfrontiersin.org

Research suggests that certain efflux systems, such as those belonging to the AbgT family of transporters, may participate in the efflux of folate metabolites like p-aminobenzoic acid, and potentially sulfonamides as antibiotic substrates, thereby conferring bacterial resistance. acs.org Studies evaluating the effect of efflux pump inhibitors on bacterial susceptibility to sulfonamides can provide insight into the contribution of efflux to resistance. nih.govmjima.org For instance, some sulfonamide derivatives have shown the ability to inhibit efflux pumps like NorA in Staphylococcus aureus, suggesting a potential interplay between sulfonamides and efflux mechanisms. nih.gov

General Principles of Efflux Pump-Mediated Drug Egress

Efflux pumps are transmembrane proteins found in bacteria that actively transport a wide range of substrates, including antibiotics, out of the cell frontiersin.orgfrontiersin.orgwikipedia.org. This active extrusion lowers the intracellular concentration of the drug, preventing it from reaching its target at inhibitory levels dergipark.org.trwikipedia.orgreactgroup.org. Efflux pumps are a significant contributor to both intrinsic and acquired multidrug resistance (MDR) in bacteria frontiersin.orgasm.org.

These pumps utilize energy to translocate substrates across the bacterial membrane wikipedia.orgmdpi.com. Based on their structure and energy source, bacterial efflux pumps are classified into several superfamilies, including ABC (ATP-binding cassette), MFS (Major Facilitator Superfamily), SMR (Small Multidrug Resistance), MATE (Multidrug and Toxic Compound Extrusion), PACE (Prokaryotic Antimicrobial Compound Efflux), and RND (Resistance-Nodulation-Cell Division) mdpi.commdpi.comnih.gov.

In Gram-negative bacteria, RND efflux pumps are particularly clinically relevant and often form tripartite complexes spanning the inner membrane, periplasm, and outer membrane frontiersin.orgeurekaselect.comacs.org. These complexes effectively transport substrates from the cytoplasm or periplasm directly outside the cell eurekaselect.comresearchgate.net. Examples include the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa frontiersin.orgacs.org. Gram-positive bacteria typically have simpler, one- or two-component efflux systems nih.gov.

The expression of efflux pumps can be constitutive or induced upon exposure to antibiotics or other toxic compounds mdpi.comnih.gov. Overexpression of these pumps, often due to mutations in regulatory genes or the acquisition of mobile genetic elements carrying efflux pump genes, can lead to increased resistance to multiple drugs wikipedia.orgmdpi.commicrobiologyjournal.org.

Research on Efflux Pump Inhibitors to Potentially Restore Sulfonamide Efficacy

Given the significant role of efflux pumps in bacterial resistance, including resistance to sulfonamides, research into efflux pump inhibitors (EPIs) has emerged as a promising strategy to revitalize existing antimicrobial agents nih.govnih.gov. EPIs are compounds that can block the function of efflux pumps, thereby increasing the intracellular concentration of the co-administered antibiotic and restoring its efficacy nih.govnih.gov.

Research has shown that efflux pumps can mediate resistance to sulfonamides oup.comdergipark.org.tr. For instance, some studies suggest that AbgT-family transporters may act as exporters of sulfonamides, contributing to bacterial resistance acs.org. Furthermore, research on other efflux pumps, such as NorA in Staphylococcus aureus, has demonstrated that certain compounds, including 1,8-naphthyridine (B1210474) sulfonamides, can act as inhibitors, reducing bacterial resistance associated with these pumps acs.orgnih.govresearchgate.net.

While numerous EPIs have been identified across various chemical scaffolds, their clinical translation has been challenging due to issues such as toxicity, pharmacokinetics, and a narrow spectrum of inhibition dergipark.org.trnih.gov. However, ongoing research continues to explore novel compounds and strategies for developing effective EPIs nih.govbiorxiv.orggardp.org. The aim is to find EPIs that can be safely used in combination with existing antibiotics, like this compound, to overcome efflux-mediated resistance and extend the lifespan of these valuable drugs nih.govnih.govbiorxiv.org.

Research findings in this area often involve in vitro studies evaluating the ability of potential EPIs to reduce the minimum inhibitory concentration (MIC) of antibiotics in resistant bacterial strains nih.govnih.gov. For example, studies might measure the accumulation of an antibiotic inside bacterial cells in the presence and absence of an EPI to demonstrate inhibited efflux nih.gov.

Below is a conceptual representation of how efflux pump inhibitors can impact antibiotic efficacy, based on general research principles in the field:

| Condition | Intracellular Antibiotic Concentration | Bacterial Growth Inhibition | Outcome Against Resistant Strain |

| Antibiotic Alone | Low (due to efflux) | Limited | Resistance |

| Antibiotic + Efflux Inhibitor | Higher (efflux blocked) | Enhanced | Restored Susceptibility |

Further detailed research findings on specific EPIs and their effects on sulfonamide-resistant strains mediated by efflux are areas of active investigation, with studies exploring diverse compound classes and their mechanisms of action against various bacterial efflux systems acs.orgnih.govnih.govresearchgate.net.

Pharmacokinetic Research and Disposition of Sulfalene

Absorption Kinetics of Sulfalene in Biological Systems

This compound is readily absorbed from the gastrointestinal tract following oral administration mims.com. Studies investigating the pharmacokinetics of this compound, including in combination with other drugs like trimethoprim (B1683648), have indicated that its absorption is generally not significantly interfered with when administered as part of a combination therapy oup.com.

Distribution Profiles of this compound in Tissues and Biological Fluids

Sulfonamides, including this compound, are known to be widely distributed throughout various tissues in the body nih.govpharmacompass.comdrugbank.com. High concentrations have been observed in pleural, peritoneal, synovial, and ocular fluids nih.govpharmacompass.comdrugbank.com. While not currently used for treating meningitis, high levels of sulfonamides can be achieved in cerebrospinal fluid (CSF) during meningeal infections nih.govpharmacompass.comdrugbank.com. This compound exhibits protein binding in the range of 60-80% wikipedia.orgmims.com.

Metabolic Pathways of this compound Biotransformation

Biotransformation, primarily occurring in the liver, involves enzymatic reactions that alter the chemical structure of compounds to facilitate their excretion nih.gov. This compound undergoes metabolic transformations, leading to the formation of metabolites.

Acetylation and Hydroxylation Mechanisms

Acetylation is a significant metabolic pathway for sulfonamides. This compound is metabolized to its acetyl derivative, with approximately 5% of a dose being metabolized this way mims.com. Acetylation is a Phase II metabolic reaction involving the addition of an acetyl group, often to an amino group abdn.ac.ukdroracle.aiupol.cz. This process typically results in the formation of more water-soluble and generally inactive metabolites abdn.ac.uk.

Hydroxylation is a Phase I metabolic reaction, often catalyzed by cytochrome P450 enzymes, which introduces a hydroxyl group into a compound nih.govdroracle.aiupol.cz. While general hydroxylation pathways for sulfonamides exist rrpharmacology.ru, specific detailed research findings on the hydroxylation mechanisms of this compound itself were not extensively available in the provided search results. However, related sulfonamide antimicrobials are known to undergo N-hydroxylation of the aromatic amino group rrpharmacology.ru.

Conjugation Pathways: Glucoside, Glycine (B1666218), and Glucuronide Conjugation

Conjugation reactions are key Phase II metabolic pathways where endogenous hydrophilic groups are added to a compound or its Phase I metabolite, increasing water solubility and promoting excretion nih.govabdn.ac.ukuomus.edu.iq. These include conjugation with glucuronic acid, sulfate, glycine, and other amino acids nih.govabdn.ac.ukuomus.edu.iqresearchgate.net.

Glucuronide Conjugation: Glucuronidation is a common conjugation pathway involving the attachment of glucuronic acid abdn.ac.ukuomus.edu.iqresearchgate.netslideshare.net. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and typically yields water-soluble, inactive glucuronide conjugates abdn.ac.ukuomus.edu.iqresearchgate.net. While glucuronide conjugation is a general pathway for many drugs, specific data detailing the extent of this compound glucuronidation was not prominent in the search results.

Glycine Conjugation: Amino acid conjugation, such as with glycine, involves the formation of amide bonds between carboxylic acids and amino acids nih.govuomus.edu.iqresearchgate.netslideshare.net. This pathway also increases water solubility uomus.edu.iqslideshare.net. Specific details on glycine conjugation of this compound were not extensively found.

Glucoside Conjugation: Glucoside conjugation involves the attachment of a glucose moiety. While some compounds undergo glucoside conjugation scribd.com, specific information regarding glucoside conjugation of this compound was not available in the provided search results.

Methylation and Reduction Pathways

Methylation: Methylation is another Phase II metabolic reaction involving the addition of a methyl group nih.govupol.czuomus.edu.iqupgx.eu. Methylation does not always increase water solubility but can affect pharmacological activity uomus.edu.iq. Methylation in metabolic pathways can be significant nih.govmdpi.com. Specific data on the methylation of this compound was not extensively found.

Reduction: Reduction is a Phase I metabolic reaction nih.govslideshare.net. Specific details on reduction pathways for this compound were not extensively available in the provided search results.

Identification and Characterization of this compound Metabolites

The primary identified metabolite of this compound is the N4-acetyl derivative mims.comkarger.com. Research has focused on identifying and quantifying this compound and its metabolites in biological samples karger.comaxios-research.comosti.gov. Techniques such as liquid chromatography and gas chromatography-mass spectrometry have been employed for the identification and quantitation of sulfonamide metabolites, including acetylated and conjugated forms osti.govmdpi.com. Studies have characterized the elimination of N4-acetylthis compound, noting its renal excretion karger.com. The deacetylated metabolite, which is the parent drug this compound, also has a long half-life karger.com.

Research findings indicate that N4-acetylthis compound is eliminated renally, primarily through active tubular secretion karger.com. The half-life of N4-acetylthis compound has been reported as approximately 7 hours karger.com. In contrast, the parent drug, this compound, exhibits a significantly longer elimination half-life, ranging from 60 to 65 hours wikipedia.orgmims.comoup.comkarger.com. This long half-life contributes to its classification as a long-acting sulfonamide wikipedia.orgkarger.com.

Data on the renal excretion of this compound and its acetyl metabolite highlight differences in their elimination profiles. In one study, cumulative renal excretion of this compound was low (4.3% of the dose as parent drug), while 35.5% was excreted as the N4-acetyl metabolite karger.com.

While the provided information confirms the existence and renal elimination of the N4-acetyl metabolite, detailed quantitative data on other potential metabolites (e.g., from hydroxylation or conjugation pathways) and their characterization were not comprehensively available in the search results. The identification and characterization of metabolites often involve sophisticated analytical techniques like mass spectrometry to determine their structures and properties mdpi.comnih.gov.

Excretion Pathways of this compound and its Metabolites

The elimination of this compound and its metabolites from the body primarily occurs via renal excretion. Following oral administration, both the parent drug, this compound, and its main metabolite, N4-acetylthis compound, are excreted in the urine. nih.gov Research indicates that the cumulative renal excretion of unchanged this compound is relatively low, accounting for approximately 4.3% of the administered dose. nih.gov In contrast, a significantly larger fraction of the dose is renally eliminated as the N4-acetyl metabolite, representing about 35.5% of the dose. nih.gov

The renal clearance of this compound is notably influenced by urine pH. nih.gov This pH dependence suggests that passive tubular reabsorption plays a significant role in the renal handling of the parent drug. nih.gov A higher urine pH generally leads to increased renal clearance of this compound.

In contrast, the elimination of the N4-acetylthis compound metabolite is primarily dependent on kidney function and occurs predominantly through active tubular secretion. nih.gov This difference in renal handling mechanisms between the parent drug and its main metabolite contributes to their distinct pharmacokinetic profiles.

Further complicating the disposition of this compound, the accumulated N4-acetylthis compound can undergo deacetylation, converting back to the parent this compound. This process can contribute to the plasma concentration of this compound and potentially prolong its half-life. nih.gov

The biological half-life of this compound has been reported to be around 60-65 hours, contributing to its classification as a long-acting sulfonamide. The half-life of the N4-acetyl metabolite has been reported to be significantly shorter, around 7 hours, although one source also mentions identical half-lives of 70 hours for both compounds. nih.gov The difference in elimination mechanisms (passive reabsorption for this compound and active secretion for N4-acetylthis compound) supports a shorter half-life for the metabolite.

The following table summarizes typical cumulative renal excretion percentages observed for this compound and its main metabolite after oral administration:

| Compound | Cumulative Renal Excretion (% of dose) |

| This compound (parent) | 4.3 |

| N4-acetylthis compound | 35.5 |

Structure Activity Relationship Sar Studies of Sulfalene Analogs

Impact of Sulfanilamide (B372717) Skeleton Modifications on Antimicrobial Activity

The fundamental sulfanilamide structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) at the para (N4) position and a sulfonyl group (-SO₂) linked to an amino group (-NH₂) at the N1 position mlsu.ac.inpharmacyconcepts.in. The free amino group at the N4 position is essential for antibacterial activity mlsu.ac.inpharmacy180.comslideshare.net. This group is critical because sulfonamides act as PABA mimics, and the N4 amino group corresponds to the amino group of PABA, allowing them to bind to the DHPS enzyme mlsu.ac.inpharmacyconcepts.in. Modifications or replacement of the benzene ring typically lead to decreased or abolished activity pharmacy180.compharmacyconcepts.inslideshare.net. Similarly, the sulfur atom must be directly attached to the aromatic benzene ring pharmacy180.compharmacyconcepts.in. Replacing the -SO₂NH- group with a -CONH- group also reduces activity pharmacy180.compharmacyconcepts.in. While the N4 amino group can be modified to create prodrugs that are converted to the active free amino form in vivo, the free amino function is ultimately required for activity mlsu.ac.inpharmacy180.compharmacyconcepts.in.

Role of Substituents on the Aromatic Ring in Biological Efficacy

Substitutions on the aromatic ring of the sulfanilamide skeleton generally decrease or abolish antibacterial activity pharmacy180.compharmacyconcepts.inslideshare.net. The amino and sulfonyl groups are essential and must be in the 1 and 4 positions (or para to each other) on the benzene ring mlsu.ac.inpharmacy180.compharmacyconcepts.in. Replacement of the free aromatic amino group at the ortho or meta positions results in compounds devoid of antibacterial activity pharmacy180.com.

Activity of sulfonamides also varies with the nature of the substituent at the N1 position (the nitrogen attached to the sulfonyl group) pharmacy180.compharmacyconcepts.in. Heterocyclic substituents at the N1 position often lead to highly potent derivatives pharmacy180.compharmacyconcepts.in. Examples of such derivatives include sulfapyridine (B1682706), sulfathiazole, and sulfadiazine (B1682646) pharmacyconcepts.in. In contrast, sulfonamides with a single benzene ring at the N1 position tend to be more toxic than those with heterocyclic rings pharmacy180.compharmacyconcepts.in. Substituents that impart electron-rich character to the SO₂ group can increase bacteriostatic activity pharmacy180.compharmacyconcepts.in. The ionization state of the sulfonamide is also important, with maximum activity typically observed when the pKa is between 6.6 and 7.4 pharmacy180.compharmacyconcepts.inslideshare.net. Increased lipid solubility can improve pharmacokinetics and antibacterial activity pharmacy180.comslideshare.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfalene Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate chemical structure with biological activity, allowing for the prediction of activity for new compounds nih.govejbps.comjbclinpharm.org. For sulfonamides, QSAR modeling has been applied to understand and predict their inhibitory activity against DHPS.

Predictive Models for Dihydropteroate (B1496061) Synthase Inhibition

QSAR studies on sulfanilamide sulfa drugs as inhibitors of Pneumocystis carinii DHPS have been conducted to develop predictive models nih.govejbps.comnih.govasm.org. While conventional multiple regression analysis of parameters like partition coefficients and molar refractivity did not always provide acceptable QSAR, three-dimensional QSAR methods, such as comparative molecular field analysis (CoMFA), have yielded better results nih.govnih.gov. Studies involving a dataset of sulfonamide analogs with a common NHSO₂ group have provided models with good statistical significance, indicated by cross-validated r² values nih.govnih.govasm.org. These models can be valuable for understanding the structural features that contribute to DHPS inhibition and for guiding the design of more potent inhibitors nih.govnih.govasm.org. QSAR studies using topological indices have also been explored to correlate inhibitory activity with topological properties ejbps.com.

Synthesis Methodologies and Chemical Derivatization of Sulfalene

Classical and Contemporary Synthetic Routes to Sulfonamide Derivatives

The classical synthesis of primary sulfonamides typically involves the reaction of sulfonyl chlorides with ammonia (B1221849) or an ammonia surrogate thieme-connect.comacs.org. This method is widely used, particularly when the required sulfonyl chloride is readily available acs.org. However, sulfonyl chlorides can be moisture-sensitive and their synthesis may involve harsh conditions like chlorosulfonation, which can limit functional group tolerance acs.org.

A common classical method for sulfonamide synthesis involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of a base, which can be either organic or inorganic ijpsjournal.comekb.eg. Bases like pyridine (B92270) are often used to neutralize the hydrogen chloride generated during the reaction wikipedia.org.

For sulfanilamide (B372717), a related sulfonamide, a common synthesis route starts from benzene (B151609) and involves several steps. These steps include acetylation to produce acetanilide, followed by reaction with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate then reacts with ammonia to form 4-acetamidobenzene sulphonamide, and a final hydrolysis step in acidic medium removes the acetyl group to yield sulfanilamide nih.gov.

Contemporary methods for sulfonamide synthesis have been developed to address some of the limitations of classical routes, offering improved functional group tolerance and milder reaction conditions thieme-connect.comacs.org. Recent advances include transition-metal-catalyzed approaches, such as copper-catalyzed synthesis from SO₂ surrogates like DABSO, boronic acids, and amines acs.org. Electrochemical synthesis using thiols and amines has also been explored acs.org. Other modern strategies involve the use of sulfinate salts with amine sources or chemical oxidation-amination of thiols acs.org.

Data Table 1 summarizes key reagents used in classical and contemporary sulfonamide synthesis:

| Method | Key Sulfur Source | Key Nitrogen Source | Typical Conditions/Reagents |

| Classical (Sulfonyl Chloride) | Sulfonyl Chloride (RSO₂Cl) | Ammonia or Amines | Presence of base (e.g., pyridine, Na₂CO₃, NaOH) wikipedia.orgmdpi.com |

| Contemporary (Cu-catalyzed) | SO₂ surrogate (e.g., DABSO) | Amines | Copper catalyst, boronic acids acs.org |

| Contemporary (Electrochemical) | Thiols | Amines | Electrochemical conditions acs.org |

| Contemporary (Oxidation-Amination) | Thiols | Amines | Oxidizing agents (e.g., I₂/tBuOOH) rsc.org |

| Contemporary (Sulfinates) | Sulfinate salts | NH₂⁺ sources | Various acs.org |

Strategies for Sulfonation and Amination in Sulfalene Synthesis

The synthesis of this compound specifically involves the formation of a sulfonamide bond between a sulfonyl group derived from a benzenesulfonamide (B165840) structure and an amino group on a pyrazine (B50134) ring wikipedia.orgchemicalbook.com. The standard synthesis scheme for this compound, like other sulfanilamides, utilizes 4-acetylaminobenzenesulfonyl chloride chemicalbook.com. This compound is reacted with 3-methoxy-2-aminopyrazine chemicalbook.com.

The 3-methoxy-2-aminopyrazine component can be synthesized through different routes. One method involves the direct bromination of 2-aminopyrazine, followed by reaction with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group and subsequent hydrogen reduction to remove a bromine atom chemicalbook.com. Another route starts from 3-hydroxypyrazin-2-carboxamide, involving chlorination, dehydration of the carboxamide to a nitrile, reaction with sodium methoxide, hydrolysis of the nitrile to a carboxamide, and finally a Hofmann rearrangement to yield the desired aminopyrazine chemicalbook.com.

The sulfonation step, which introduces the SO₂ group, is a crucial reaction in organic synthesis numberanalytics.com. It involves adding a sulfonic acid group (-SO₃H) to an organic compound numberanalytics.com. Common sulfonating agents include fuming sulfuric acid, chlorosulfonic acid, and sulfur trioxide numberanalytics.com. The choice of sulfonating agent and reaction conditions are critical for achieving selectivity and good yields numberanalytics.com. For the synthesis of the sulfonyl chloride precursor to this compound, chlorosulfonic acid is typically used in the sulfonation of an appropriately protected aniline (B41778) derivative.

Amination strategies, which involve introducing an amine group, are also fundamental in organic synthesis jocpr.comacs.org. In the context of sulfonamide synthesis, this often involves the reaction of a sulfonyl electrophile with an amine nucleophile wikipedia.orgacs.org. Selective reductive amination is a versatile method for forming C-N bonds, involving the condensation of a carbonyl compound with an amine followed by reduction of the imine intermediate jocpr.com. Strategies for selective amination include catalyst-controlled reactions, direct reductive amination, and site-selective methods using protecting groups or catalyst design jocpr.comjocpr.com. Transition-metal-catalyzed processes, such as Buchwald-Hartwig and Ullmann-Goldberg reactions, are prominent for forming aryl C-N bonds nih.gov. Intramolecular C-H amination strategies are also employed for synthesizing cyclic amines recercat.cat.

In this compound synthesis, the amination step involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 3-methoxy-2-aminopyrazine chemicalbook.com. This forms the sulfonamide bond. Subsequent hydrolysis removes the acetyl protecting group from the amino group on the benzene ring, yielding this compound chemicalbook.com.

Data Table 2 illustrates the key coupling in this compound synthesis:

| Reactant 1 (Sulfonyl source) | Reactant 2 (Amine source) | Product (Intermediate) | Subsequent step | Final Product |

| 4-Acetylaminobenzenesulfonyl chloride | 3-Methoxy-2-aminopyrazine | Acetyl-protected this compound | Hydrolysis | This compound |

Design and Synthesis of Novel this compound Analogs for Research Applications

The design and synthesis of novel sulfonamide analogs, including those related to this compound, are active areas of research researchgate.netmdpi.commdpi.com. This involves modifying the basic sulfonamide structure to explore new biological activities or improve existing ones mdpi.com. Analogs can be designed by altering the substituents on the sulfonyl group, the nitrogen atom, or the attached heterocyclic or aryl rings mdpi.com.

Research applications for novel sulfonamide analogs are broad, extending beyond their historical use as antibacterials thieme-connect.comijpsjournal.com. These applications include investigation as potential anticancer agents, anti-inflammatory compounds, and agents for treating central nervous system diseases and diabetes thieme-connect.comijpsjournal.comresearchgate.net.

The synthesis of these analogs often employs variations of the classical and contemporary methods discussed earlier. For example, novel sulfonamides have been synthesized by reacting different sulfonyl chlorides with various amine-containing structures researchgate.net. Molecular hybridization, combining the sulfonamide moiety with other pharmacophores, is also a strategy used to create novel analogs with potentially enhanced or dual activities mdpi.comnih.gov.

Detailed research findings on sulfonamide analogs often involve structure-activity relationship (SAR) studies to understand how structural modifications impact biological activity ijpsjournal.comresearchgate.net. For instance, studies on sulofenur (B34691) analogs, a diarylsulfonylurea, investigated the impact of substituents on the aryl rings on antitumor activity researchgate.net.

The synthesis of specific analogs for research can involve multi-step procedures. For example, the synthesis of novel sulfonamide analogs containing sulfamerazine (B1682647) or sulfaguanidine (B1682504) involved reacting these compounds with p-nitrobenzoyl chloride, followed by reduction and subsequent reaction with various sulfonyl chlorides researchgate.net.

Data Table 3 provides examples of structural modifications in sulfonamide analog synthesis for research:

| Core Sulfonamide Structure Modification | Example of Modification | Potential Research Application | Reference |

| Heterocyclic ring replacement | Replacing pyrazine with a triazole ring | Antimalarial agents | mdpi.com |

| Combination with other pharmacophores | Hybrid molecules with trimetazidine (B612337) core | Anti-ischemic, antibacterial | mdpi.com |

| Substitution on aryl rings | Varying substituents on the benzene ring | Anticancer activity | researchgate.net |

| Attachment to different amine structures | Analogs containing sulfamerazine or sulfaguanidine moieties | Antimicrobial activity | researchgate.net |

These synthetic efforts and the study of novel analogs contribute to a deeper understanding of sulfonamide chemistry and their potential therapeutic applications.

Analytical Methodologies for Sulfalene Quantification and Characterization

Chromatographic Techniques for Sulfalene Analysis

Chromatography plays a vital role in separating this compound from other components in a sample matrix, enabling accurate quantification and identification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of HPLC methods for this compound involves selecting appropriate stationary and mobile phases, as well as detection methods, to achieve optimal separation and sensitivity. Validation of these methods is essential to ensure their reliability, accuracy, and precision.

Several RP-HPLC methods have been developed and validated for the determination of this compound, often in combination with other drugs like pyrimethamine (B1678524) and sulfadoxine (B1681781). One such method for the simultaneous determination of this compound and sulfadoxine in fixed dose combinations utilized two standard C18 columns with an isocratic mobile phase consisting of 60% of a 0.05 M KH2PO4 buffer (pH = 2.6) and 40% methanol (B129727), with detection at 215 nm. researchgate.net This method allowed for the separation of active compounds and their impurities within approximately 15 minutes. researchgate.net Validation parameters assessed included specificity, linearity, precision, accuracy, limits of detection (LOD), limits of quantification (LOQ), robustness, and stability. researchgate.net

Another RP-HPLC method for sulfamethoxypyrazine (this compound) and pyrimethamine employed a C8 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) (60:40 v/v) at a flow rate of 0.8 mL/minute, with detection at 254 nm. japsonline.com The retention times were found to be 3.33 minutes for pyrimethamine and 4.21 minutes for sulfamethoxypyrazine. japsonline.com Validation according to ICH guidelines included accuracy, precision (intraday and interday), linearity, LOD, LOQ, robustness, and stress degradation studies. japsonline.com Intraday precision (%RSD) was found to be 0.739 for sulfamethoxypyrazine, while interday precision (%RSD) was 1.028. japsonline.com The percentage recovery was within 98% and 102%. japsonline.com The LOD and LOQ for sulfamethoxypyrazine were determined to be 2.297 µg/mL and 6.963 µg/mL, respectively. japsonline.com

A normal phase HPLC method has also been developed for the determination of this compound in biological matrices such as plasma, red blood cells, and whole blood. nih.gov This method utilized a Nucleosil 100-7 column with a mobile phase of dichloromethane-methanol-perchloric acid (1 M) (96:9:1, v/v) at a flow rate of 1 mL/min and UV detection at 254 nm. nih.gov The method demonstrated a coefficient of variation of 7.1% and an extraction recovery of 82%. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) has also been explored for the determination of this compound, sulfadoxine, and pyrimethamine. akjournals.com A validated HPTLC method used standard thin-layer chromatographic plates and a mobile phase of toluene, ethyl acetate, and methanol (50:28.5:21.5 % v/v), with densitometric evaluation at 254 nm. akjournals.com Validation confirmed specificity, linearity, precision, and accuracy. akjournals.com Linearity for this compound was proven in the range of 1.00–3.00 μg per spot with a linear regression coefficient (R²) between 0.980 and 0.990. akjournals.com The LOD for this compound was 0.044 ng per spot, and the LOQ was 0.133 ng per spot. akjournals.com

Below is a summary of validation parameters reported for some HPLC and HPTLC methods for this compound:

| Method | Analyte(s) | Matrix | Column Type | Mobile Phase | Detection Wavelength (nm) | Linearity Range | LOD | LOQ | Precision (%RSD) (Intraday/Interday) | Accuracy (% Recovery) |

| RP-HPLC | This compound, Sulfadoxine, Pyrimethamine | Tablets | C18 | 0.05 M KH2PO4 (pH 2.6):Methanol (60:40) | 215 | Not specified in snippet | Not specified | Not specified | Validated | Validated |

| RP-HPLC | Sulfamethoxypyrazine (this compound), Pyrimethamine | Pharmaceutical formulation | C8 | Acetonitrile:Potassium dihydrogen phosphate (60:40) | 254 | Validated | 2.297 µg/mL | 6.963 µg/mL | 0.739 / 1.028 | 98-102 |

| Normal Phase HPLC | This compound | Plasma, Red blood cells, Whole blood | Nucleosil 100-7 | Dichloromethane:Methanol:Perchloric acid (1 M) (96:9:1) | 254 | Not specified in snippet | Not specified | Not specified | 7.1 | 82 |

| HPTLC | This compound, Sulfadoxine, Pyrimethamine | Not specified in snippet | Standard TLC plates | Toluene:Ethyl acetate:Methanol (50:28.5:21.5) | 254 | 1.00–3.00 μ g/spot (for this compound) | 0.044 ng/spot | 0.133 ng/spot | Validated | Validated |

Note: Data compiled from snippets researchgate.net, nih.gov, japsonline.com, and akjournals.com. Specific linearity ranges and LOD/LOQ values were not available for all methods in the provided snippets.

Mass Spectrometry (MS) Applications in this compound and Metabolite Detection

Mass spectrometry is a powerful tool for the identification and structural characterization of this compound and its potential metabolites, as well as for highly sensitive quantification. MS is often coupled with chromatographic techniques like HPLC (LC-MS) or Gas Chromatography (GC-MS) to separate components before mass analysis.

GC-MS data for this compound is available, providing information on its fragmentation pattern under electron ionization conditions. nih.gov

LC-MS/MS methods have been developed for the quantitative determination of this compound in biological matrices. One study describes an LC-MS/MS method for the simultaneous determination of this compound and pyrimethamine in plasma, employing liquid/liquid extraction for sample clean-up. nih.gov This method aimed to avoid ionization suppression effects commonly encountered with simpler sample preparation techniques. nih.gov Quadratic calibration curves provided the best fit for quantification, with mean coefficients of determination (R²) of 0.9942 for this compound. nih.gov Precision was reported to be below 13.9% for this compound, and inaccuracy remained below 15%. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (MS/MS or MS³), can also be used to distinguish between isomeric sulfonamides, including this compound, based on their unique fragmentation patterns. researchgate.net Common fragmentation pathways are observed within groups of sulfonamides, aiding in their identification. researchgate.net

Spectroscopic Approaches in this compound Characterization

Spectroscopic methods provide valuable information about the structure and properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly used in chemical characterization.

PubChem provides 13C NMR spectral data for this compound. nih.gov NMR spectroscopy is essential for elucidating the structural connectivity and functional groups within the this compound molecule.

Nitrogen-14 Nuclear Quadrupole Resonance (14N NQR) spectroscopy has been applied as a non-destructive analytical method for the analysis and authentication of this compound, particularly in pharmaceutical formulations like tablets. figshare.com, kcl.ac.uk, herts.ac.uk This technique is sensitive to the solid-state chemical environment of the molecule, allowing for discrimination between preparations from different manufacturers and providing quantitative information about the this compound content. figshare.com, kcl.ac.uk, herts.ac.uk For example, 14N NQR analysis revealed spectral differences for the this compound component in suspected counterfeit tablets compared to genuine ones, indicating differences in processing history. figshare.com, kcl.ac.uk, herts.ac.uk Quantitative analysis by NQR showed that suspected counterfeit tablets contained significantly less this compound than labeled. figshare.com, kcl.ac.uk, herts.ac.uk

While specific IR and UV-Vis spectra for this compound were not detailed in the provided snippets beyond its UV detection wavelengths in HPLC methods, these techniques are routinely used for sulfonamide characterization. Studies on related sulfonamides demonstrate the use of IR to identify characteristic functional groups like sulfonamide N-H and SO2 stretching vibrations. nih.gov, rsc.org UV-Vis spectroscopy is used to study electronic transitions within the molecule and is the basis for UV detection in HPLC. nih.gov, researchgate.net

Application of Stable Isotope-Labeled this compound in Analytical Research

Stable isotope-labeled compounds, where one or more atoms have been replaced by a non-radioactive isotope (e.g., 13C, 15N, 2H), are invaluable tools in analytical research, particularly when coupled with mass spectrometry.

This compound-13C6, a this compound molecule labeled with carbon-13 isotopes, is available for research use. medchemexpress.com Stable isotope-labeled compounds like this serve as internal standards in quantitative analysis by mass spectrometry. medchemexpress.com, symeres.com, nih.gov Using a labeled internal standard, which behaves chemically identically to the analyte but has a different mass, helps to compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and reliability of quantification. symeres.com, nih.gov

Beyond quantification, stable isotope labeling is applied in metabolic research and pharmacokinetic studies to trace the fate of a compound in biological systems. symeres.com, nih.gov By administering a labeled dose of this compound and analyzing biological samples (e.g., plasma, urine) using techniques like LC-MS, researchers can identify and quantify metabolites and study their formation and elimination pathways. symeres.com, nih.gov This is possible because the labeled atoms remain with the molecule and its metabolites, allowing them to be distinguished from endogenous compounds and metabolites of other substances by their unique mass signature.

The availability of this compound-13C6 indicates its potential application as a precise internal standard in LC-MS-based quantitative methods for this compound in various matrices, including biological samples, and in studies aimed at understanding its metabolic fate.

Molecular Toxicology and Adverse Event Mechanisms of Sulfalene

Molecular Basis of Hematologic Effects Attributed to Sulfalene

Sulfonamide antibiotics, including related compounds like sulfasalazine (B1682708), have been associated with various hematologic abnormalities, such as agranulocytosis and thrombocytopenia patsnap.comfrontiersin.org. The molecular mechanisms underlying these effects are complex and may involve both direct toxicity and immune-mediated processes.

Research on sulfasalazine, a sulfonamide structurally related to this compound, suggests potential mechanisms for hematologic toxicity. Studies indicate that sulfasalazine can cause damage to the hematopoietic system, leading to conditions like granulocytopenia and folate deficiency anemia frontiersin.org. Proposed mechanisms include the inhibition of granulocyte production or enhanced peripheral destruction of these cells via immune-mediated pathways frontiersin.org.

Furthermore, investigation into sulfasalazine-induced T-cell apoptosis has revealed a molecular pathway involving mitochondrial dysfunction. Sulfasalazine has been shown to perturb mitochondrial function, potentially through the accumulation of Bax protein in mitochondria nih.gov. This perturbation can lead to a reduction in mitochondrial transmembrane potential, the release of cytochrome c, and the activation of caspase-3 nih.gov. However, some studies suggest that caspase activity may not be strictly required for sulfasalazine-induced cell death, with the effect potentially mediated by AIF (Apoptosis-Inducing Factor) nih.gov. Sulfasalazine induces the release of AIF from the mitochondrial intermembrane space and its translocation to the nucleus, a process blocked by Bcl-2 overexpression but not by caspase inhibition nih.gov. This mitochondrio-nuclear translocation of AIF is proposed as a molecular basis for sulfasalazine-induced apoptosis of T-lymphocytes nih.gov. While these findings are primarily derived from studies on sulfasalazine, they provide valuable molecular insights into potential mechanisms that may contribute to hematologic adverse effects observed with other sulfonamides like this compound.

Mechanisms of Renal Toxicity Induction by this compound

Renal toxicity is a known potential adverse effect associated with sulfonamide use, and this compound, being primarily excreted by the kidneys, necessitates monitoring of renal function during therapy patsnap.commims.com. The mechanisms of drug-induced nephrotoxicity are diverse and can involve direct tubular injury, interstitial inflammation, or crystal formation nih.gov.

Sulfonamides, in general, are known to potentially cause crystalluria, the formation of drug crystals in the urinary tract, which can lead to tubular obstruction and renal damage nih.govnih.gov. Adequate fluid intake is often recommended to mitigate this risk mims.com.

Studies on the nephrotoxicity of other drugs provide context for potential mechanisms relevant to this compound. For instance, some drugs induce renal tubular cell death through oxidative stress mdpi.comjournalrip.com. Sulfasalazine-induced nephrotoxicity has been linked to oxidative stress, evidenced by increased serum creatinine (B1669602) and blood urea (B33335) nitrogen levels, elevated reactive oxygen species, enhanced lipid peroxidation, and glutathione (B108866) depletion frontiersin.org. While direct studies detailing the specific molecular pathways of this compound-induced oxidative stress in renal cells were not prominently found in the search results, the association with other sulfonamides suggests this as a potential contributing factor.

Another mechanism of drug-induced renal injury is interstitial nephritis, an immune-mediated reaction affecting the renal tubules and interstitium nih.gov. This is typically a dose-independent mechanism nih.gov. While the search results did not provide specific molecular details on how this compound might induce interstitial nephritis, it is a recognized pattern of sulfonamide-induced renal toxicity.

The transport of drugs into and out of renal tubular cells also plays a role in nephrotoxicity nih.govmdpi.com. For example, some drugs are transported into proximal tubule cells via organic anion or cation transporters, leading to intracellular accumulation and toxicity nih.govmdpi.com. While the specific transporters involved in this compound uptake and efflux in renal cells were not detailed in the search results, such transport mechanisms are critical determinants of drug concentration within kidney cells and thus relevant to understanding potential toxicity.

Investigation of Hypersensitivity Reactions at the Molecular Level

Hypersensitivity reactions are a significant concern with sulfonamides, ranging from mild skin rashes to severe systemic conditions patsnap.commims.com. These reactions are often immune-mediated and involve complex molecular pathways uwo.cajiaci.org.

A key proposed mechanism for sulfonamide-induced immune-mediated hypersensitivity involves the metabolism of the parent drug to reactive metabolites uwo.ca. These reactive metabolites can bind covalently to intracellular or extracellular proteins, forming drug-protein complexes uwo.ca. These complexes can then be processed and presented by antigen-presenting cells within the major histocompatibility complex (MHC) molecules on the cell surface, potentially triggering an immune response involving T cells uwo.ca.

Research suggests that these reactive metabolites can induce lymphocyte toxicity and generate reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and DNA uwo.ca. Studies comparing cells from patients with sulfonamide hypersensitivity reactions to those from tolerant individuals have shown higher degrees of cell death and greater accumulation of ROS in the hypersensitive group uwo.ca. This finding supports the hypothesis that the biotransformation of sulfonamides to reactive metabolites contributes to cytotoxicity and that oxidative stress may mediate cell death and allergic reactions uwo.ca.

Sulfasalazine-induced severe skin reactions, such as Stevens-Johnson syndrome and toxic epidermal necrolysis, are thought to involve metabolite-mediated cytotoxic effects and immune-mediated hypersensitivity reactions frontiersin.org. These severe cutaneous adverse reactions represent the extreme end of the spectrum of hypersensitivity responses to sulfonamides.

While the precise molecular structures of the reactive metabolites of this compound and their specific protein targets in the context of hypersensitivity were not explicitly detailed in the search results, the general mechanisms established for sulfonamides involving reactive metabolites, protein adduction, immune cell activation, and oxidative stress are highly relevant to understanding this compound-induced hypersensitivity at the molecular level.

Molecular Basis of Drug Interactions Involving Sulfalene

Interactions with Other Sulfonamide Class Drugs: Cumulative Toxicity Mechanisms